Phosphinic acid, di-1-pyrrolidinyl-, anhydride

Description

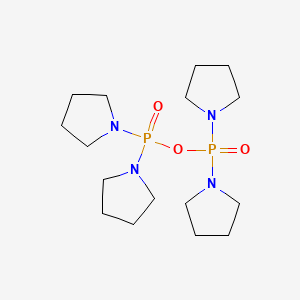

Phosphinic acid, di-1-pyrrolidinyl-, anhydride (CAS 141931-34-2, molecular formula C₁₀H₁₆N₂O₃P₂) is a symmetrical anhydride derived from phosphinic acid (H₂P(O)OH) where two pyrrolidinyl (C₄H₈N) groups replace the hydroxyl groups. Its structure features a central phosphorus atom bonded to two oxygen atoms and two pyrrolidinyl substituents, forming a reactive anhydride bridge . This compound is synthesized via condensation of phosphinic acid with paraformaldehyde, followed by chlorination and hydrolysis steps . It serves as an intermediate in organophosphorus chemistry and catalysis, leveraging the nucleophilicity of pyrrolidinyl groups for reactions such as esterification and coordination with metal ions .

Properties

CAS No. |

51833-62-6 |

|---|---|

Molecular Formula |

C16H32N4O3P2 |

Molecular Weight |

390.40 g/mol |

IUPAC Name |

1-[dipyrrolidin-1-ylphosphoryloxy(pyrrolidin-1-yl)phosphoryl]pyrrolidine |

InChI |

InChI=1S/C16H32N4O3P2/c21-24(17-9-1-2-10-17,18-11-3-4-12-18)23-25(22,19-13-5-6-14-19)20-15-7-8-16-20/h1-16H2 |

InChI Key |

KVQPGZLTFOPDRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)P(=O)(N2CCCC2)OP(=O)(N3CCCC3)N4CCCC4 |

Origin of Product |

United States |

Preparation Methods

General Reaction Scheme

The most widely documented method involves the reaction of di-1-pyrrolidinylphosphinic acid halides (e.g., chloride or bromide) with carboxylic acid anhydrides. Key steps include:

- Reactants :

- Di-1-pyrrolidinylphosphinic chloride (C₁₆H₃₂ClN₄OP₂)

- Propionic anhydride ((CH₃CH₂CO)₂O) or acetic anhydride ((CH₃CO)₂O)

- Catalyst : Triphenylphosphine oxide (TPPO) or 4-dimethylaminopyridine (DMAP).

Reaction :

$$

\text{ClP(O)(NC}4\text{H}8\text{)}2 + (\text{RCO})2\text{O} \xrightarrow{\text{TPPO}} \text{(NC}4\text{H}8\text{)}2\text{P(O)OP(O)(NC}4\text{H}8\text{)}2 + 2\text{RCOCl}

$$

Byproducts (RCOCl) are removed via vacuum distillation.

Optimized Conditions

- Temperature : 60–130°C (prevents decomposition of heat-sensitive intermediates).

- Molar Ratio : 1:3 (phosphinic halide : anhydride) for >90% yield.

- Purification : Distillation under reduced pressure (0.1–10 mbar) isolates the anhydride as a colorless liquid.

Table 1: Representative Yields Using Different Anhydrides

| Anhydride Used | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Propionic | 110 | 92 | 98 |

| Acetic | 100 | 88 | 95 |

| Butyric | 120 | 85 | 93 |

Oligomerization of Di-1-pyrrolidinylphosphinic Acid

Thermal Condensation

Heating di-1-pyrrolidinylphosphinic acid under vacuum induces self-condensation to form the cyclic trimer (T3P®-like structure):

$$

3\ \text{(NC}4\text{H}8\text{)}2\text{P(O)OH} \xrightarrow{\Delta, \text{Vacuum}} \text{(NC}4\text{H}8\text{)}2\text{P(O)OP(O)(NC}4\text{H}8\text{)}2 + 3\text{H}2\text{O}

$$

Catalytic Methods

- TPPO-Mediated Cyclization : Enhances reaction rate and reduces side products.

- Microwave Assistance : Reduces reaction time from hours to minutes (e.g., 30 min at 200W).

Alternative Routes

Phosphorus(III) Precursor Oxidation

Oxidation of di-1-pyrrolidinylphosphine with peroxides (e.g., H₂O₂) forms the phosphinic acid, followed by anhydride formation:

$$

\text{(NC}4\text{H}8\text{)}2\text{PH} \xrightarrow{\text{H}2\text{O}2} \text{(NC}4\text{H}8\text{)}2\text{P(O)OH} \xrightarrow{\text{Anhydride}} \text{Target Compound}

$$

Enzymatic Hydrolysis

α-Chymotrypsin catalyzes the hydrolysis of phosphinate esters to phosphinic acids, which are subsequently dehydrated:

- Advantages : Mild conditions (25–40°C, pH 7–8) suitable for sensitive substrates.

- Limitations : Low scalability (50–60% yield).

Critical Analysis of Methods

Efficiency and Scalability

Chemical Reactions Analysis

Hydrolysis Reactions

Phosphinic anhydrides undergo hydrolysis in aqueous or moisture-containing environments, yielding phosphinic acids. The reaction proceeds via nucleophilic attack by water at the electrophilic phosphorus atom, cleaving the anhydride bond:

Reaction :

Mechanism :

-

Nucleophilic Attack : Water attacks the phosphorus atom.

-

Bond Cleavage : The P–O–P bridge breaks, forming two phosphinic acid molecules.

Conditions : Proceeds rapidly at room temperature in protic solvents (e.g., water, alcohols) .

Reactions with Alcohols and Phenols

The anhydride reacts with alcohols to form phosphinic esters, leveraging its electrophilic phosphorus center:

Reaction :

Mechanism :

-

Nucleophilic Substitution : The alcohol attacks phosphorus, displacing one pyrrolidinyl-oxygen group.

-

Proton Transfer : Base (e.g., EtN) deprotonates the intermediate.

Conditions : Requires anhydrous solvents (e.g., CHCl) and catalytic bases .

Aminolysis: Reactions with Amines

Amines react with the anhydride to form phosphinic amides, useful in peptide coupling and organocatalysis:

Reaction :

Mechanism :

-

Nucleophilic Attack : The amine attacks phosphorus, forming a tetrahedral intermediate.

-

Leaving Group Expulsion : A pyrrolidinyl-oxygen group departs.

Conditions : Efficient in polar aprotic solvents (e.g., acetonitrile) at 0–30°C .

Cross-Coupling Reactions

The anhydride participates in transition-metal-catalyzed cross-couplings, acting as a phosphorus precursor:

Example : Suzuki–Miyaura Coupling

Conditions : Requires Pd(PPh) or similar catalysts in THF at reflux.

Michaelis-Arbuzov and Atherton-Todd Reactions

The compound undergoes classical phosphorus-centric transformations:

Michaelis-Arbuzov Reaction

Reacts with alkyl halides to form phosphinates:

Conditions : Heated (80–100°C) in inert solvents .

Atherton-Todd Reaction

Converts alcohols to phosphinates using CCl and EtN:

Conditions : Ambient temperature, dichloromethane .

Stability and Side Reactions

Scientific Research Applications

Phosphinic acid, di-1-pyrrolidinyl-, anhydride has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential use in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

Industry: It is used in the production of polymers, as a flame retardant, and in the separation of metals.

Mechanism of Action

The mechanism of action of phosphinic acid, di-1-pyrrolidinyl-, anhydride involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways involved in phosphorus metabolism, leading to changes in cellular function .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Key Observations:

- Pyrrolidinyl Groups : The target compound’s pyrrolidinyl substituents enhance nucleophilicity and solubility in polar solvents compared to alkyl-substituted analogs like diethylphosphinic acid anhydride .

- Phosphinic vs. Phosphonic Anhydrides : Phosphinic anhydrides (P(III) oxidation state) are more reactive in nucleophilic substitutions than phosphonic analogs (P(V)), as seen in T3P’s role in peptide synthesis .

- Biological Activity: Bis(aminomethyl)phosphinic acid derivatives exhibit urease inhibition (Ki = 108 nM) due to amine-metal interactions, a feature absent in the target compound .

Key Findings:

- The target compound’s synthesis requires precise temperature control to avoid over-chlorination, whereas diethylphosphinic anhydride synthesis is more straightforward .

- Lower yields in 2-carboxyethyl derivatives are attributed to competing hydrolysis pathways, highlighting the target compound’s synthetic efficiency .

Biological Activity

Phosphinic acid, di-1-pyrrolidinyl-, anhydride (CAS No. 51833-62-6) is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H18N2O2P |

| Molecular Weight | 218.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 51833-62-6 |

Phosphinic acids are known for their ability to act as inhibitors of various enzymes, particularly those involved in hydrolytic processes. The di-1-pyrrolidinyl substitution enhances its interaction with specific protein targets, potentially modulating their activity. Notably, phosphinic acid derivatives have been shown to mimic transition states in enzymatic reactions, making them valuable tools in biochemical research.

Enzyme Inhibition

Research indicates that phosphinic acid compounds can inhibit metalloproteinases and aspartic acid proteinases. These enzymes play crucial roles in various biological processes, including cell signaling and tissue remodeling. The inhibition mechanism typically involves the formation of stable complexes with the enzyme active sites, thereby preventing substrate access.

Pharmaceutical Development

Phosphinic acid derivatives have been explored for their therapeutic potential in various diseases:

- Anti-cancer Activity : Some studies suggest that phosphinic acid compounds can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival.

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases, possibly through cholinesterase inhibition, which is vital for maintaining neurotransmitter levels.

Case Studies

- Inhibition of Cholinesterases : A study demonstrated that certain phosphinic acid derivatives exhibited significant cholinesterase inhibitory activity comparable to established drugs like Galantamine. This property suggests potential use in treating Alzheimer's disease by enhancing cholinergic transmission .

- Modulation of Protein Functions : Phosphinic acids have been shown to interact with various proteins involved in cellular signaling pathways. For instance, they can act as modulators for enzymes like matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue repair .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Biochemical Interactions : Phosphinic acids have been characterized as effective inhibitors of serine proteases and metalloproteinases, demonstrating their utility in biochemical assays .

- Synthetic Pathways : Efficient synthetic methods for producing phosphinic acid derivatives have been developed, enabling further exploration of their biological activities and therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing phosphinic acid, di-1-pyrrolidinyl-, anhydride in laboratory settings?

The compound is typically synthesized via mixed anhydride activation protocols. A common approach involves reacting an Nα-protected phosphinic acid with a coupling agent such as bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) or propylphosphonic anhydride (T3P®) to form the reactive anhydride intermediate. This method is analogous to peptide bond formation strategies, where the activated anhydride undergoes nucleophilic substitution with pyrrolidine derivatives . For optimal yields, reactions should be conducted under anhydrous conditions with stoichiometric control of the coupling reagent.

Q. How can researchers characterize the purity and structural integrity of this compound?

Key characterization techniques include:

- 31P NMR spectroscopy : To confirm the presence of the phosphinic anhydride moiety (typical δ = 25–35 ppm).

- Mass spectrometry (ESI or MALDI-TOF) : For molecular weight validation.

- FT-IR spectroscopy : To identify P=O stretching vibrations (~1250–1150 cm⁻¹) and anhydride-specific absorptions.

- Elemental analysis : To verify stoichiometry. Purity assessment requires HPLC with UV detection (λ = 210–230 nm) and Karl Fischer titration for residual moisture quantification .

Q. What are the key reactivity considerations when employing this compound in nucleophilic acyl substitution reactions?

The anhydride’s reactivity is influenced by:

- Steric hindrance : The di-1-pyrrolidinyl groups may reduce reaction rates with bulky nucleophiles.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) enhance electrophilicity.

- Temperature : Reactions often proceed at room temperature but may require heating (40–60°C) for sluggish substrates. Side reactions, such as hydrolysis, can be mitigated by rigorous exclusion of moisture .

Advanced Research Questions

Q. What mechanistic insights explain the thermal decomposition pathways of this compound under varying conditions?

Thermal stability studies of analogous phosphinic anhydrides (e.g., phenylphosphinic anhydride) reveal decomposition via two pathways:

- Homolytic cleavage : Generates phosphinidene radicals, which dimerize or react with trapping agents (e.g., benzil to form spirophospholes).

- Hydrolytic degradation : Even trace moisture accelerates breakdown into phosphinic acids and phosphine oxides. Kinetic studies using TGA-DSC and in situ 31P NMR under inert atmospheres are critical for mapping decomposition thresholds .

Q. How does the steric environment of di-1-pyrrolidinyl substituents influence the anhydride’s reactivity in stereoselective syntheses?

The bulky pyrrolidinyl groups create a chiral microenvironment, enabling asymmetric induction in reactions with prochiral nucleophiles (e.g., alcohols or amines). Computational modeling (DFT) and X-ray crystallography are essential for elucidating transition-state geometries. Experimental validation involves comparing enantiomeric excess (ee) using chiral HPLC or NMR shift reagents .

Q. What analytical strategies resolve contradictory data regarding the anhydride’s stability in protic versus aprotic solvent systems?

Contradictions arise from solvent-dependent equilibrium between the anhydride and its hydrolysis products. A combined approach is recommended:

- Kinetic profiling : Monitor time-dependent 31P NMR signals in D₂O/CD₃CN mixtures.

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during hydrolysis.

- Mass spectrometry (HRMS) : Detect transient intermediates like acyl phosphinates. Data normalization to solvent dielectric constants improves reproducibility .

Q. What novel applications exist for this compound in synthesizing phosphorus-containing heterocycles?

The anhydride serves as a linchpin in constructing:

- Phospholanes : Via cyclocondensation with diols or diamines.

- Spirophosphoranes : Through tandem alkylation/cyclization reactions.

- Metal-organic frameworks (MOFs) : As a linker for phosphorus-rich coordination polymers. Optimized protocols use microwave-assisted synthesis (80–120°C, 20–60 min) to enhance yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.